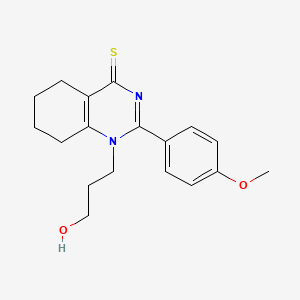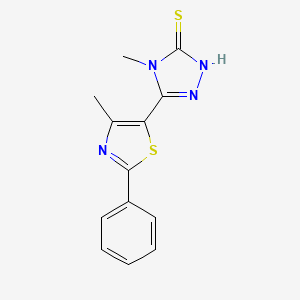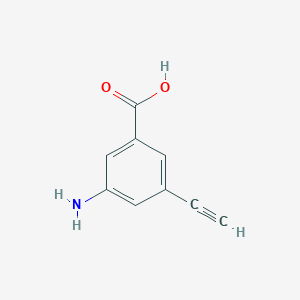![molecular formula C23H20N4O3 B2940529 2,3-二甲氧基-5,6,17,17a-四氢-8H-[1,3]苯并咪唑[2'',1'':2',3']嘧啶并[4',5':4,5]吡啶并[2,1-a]异喹啉-8-酮 CAS No. 685107-15-7](/img/structure/B2940529.png)
2,3-二甲氧基-5,6,17,17a-四氢-8H-[1,3]苯并咪唑[2'',1'':2',3']嘧啶并[4',5':4,5]吡啶并[2,1-a]异喹啉-8-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality 2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The compound you’ve mentioned, known by its complex chemical names “2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-8-one” and “6,7-dimethoxy-12,16,18,25-tetraazahexacyclo[12.11.0.0{3,12}.0{4,9}.0{17,25}.0{19,24}]pentacosa-1(14),4(9),5,7,15,17,19(24),20,22-nonaen-13-one” , is a heterocyclic compound that is a derivative of pyrimido[1,2-a]benzimidazole. These compounds are of significant interest due to their pharmacological potential and diverse applications in scientific research. Below is a comprehensive analysis of six unique applications of this compound, each within its specific scientific field.
Medicinal Chemistry
Application Summary
In medicinal chemistry, derivatives of pyrimido[1,2-a]benzimidazole, which the compound resembles, are synthesized for their potential pharmacological uses. These compounds have been studied for their antiviral properties, particularly against influenza viruses and other ARVI pathogens .
Methods of Application
The synthesis of these compounds typically involves complex organic reactions, such as heating under reflux in pyridine to form the desired scaffold. The process may use reagents like N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) and aromatic aldehydes .
Results
The results from these syntheses have led to the creation of compounds with significant biological activity. For example, Triazavirin, a related compound, has shown broad-spectrum antiviral action and high efficacy against moderate COVID-19 cases .
Organic Synthesis
Application Summary
Organic synthesis utilizes this compound as a building block for creating complex molecules with potential therapeutic applications. It’s involved in the synthesis of azoloazines, which are important for constructing heterocyclic structures with biological activity .
Methods of Application
The methods include various organic synthesis techniques, such as cyclocondensation reactions, to create the core heterocyclic structure. These methods are crucial for developing new pharmaceuticals .
Results
The synthesis techniques have enabled the production of various biologically active substances, including non-natural nucleosides like abacavir and remdesivir, which exhibit antiviral properties .
Antiviral Drug Development
Application Summary
The compound’s derivatives are explored for their use in antiviral drug development. They serve as structural analogs to natural nucleotides, which are essential in the fight against viral diseases .
Methods of Application
The development process involves the modification of the compound’s structure to enhance its interaction with viral enzymes or receptors. This includes altering functional groups to improve efficacy and reduce toxicity .
Results
The modifications have led to the creation of drugs with excellent indicators of antiviral action, such as Triazavirin and other nitroazoloazines, which are effective against a range of viruses .
Pharmacology
Application Summary
In pharmacology, the compound is used to study the interaction between drugs and biological systems. Its structure allows for the creation of benzimidazole-based drugs, which are isosteres of nucleic acid bases .
Methods of Application
Pharmacological studies involve the synthesis of derivatives and their subsequent testing on biological models to assess their therapeutic potential and pharmacokinetics .
Results
These studies have identified several benzimidazole derivatives as important drugs, demonstrating the compound’s relevance in the development of new pharmacological agents .
Chemical Biology
Application Summary
Chemical biology research uses this compound to understand biological processes at a molecular level. It helps in the design of molecules that can modulate biological pathways .
Methods of Application
This involves the synthesis of the compound and its analogs, followed by their application in biological assays to study their effects on specific cellular targets .
Results
The research has provided insights into the molecular mechanisms of diseases and has contributed to the discovery of new therapeutic targets .
Biochemistry
Application Summary
In biochemistry, the compound is used to probe the structure and function of biomolecules. It acts as a tool to study enzyme-substrate interactions and other biochemical processes .
Methods of Application
Biochemical applications often involve the use of the compound in enzymatic assays, where it may act as an inhibitor or substrate analog to study reaction mechanisms .
Results
The use of this compound in biochemical studies has led to a better understanding of enzyme kinetics and the discovery of potential enzyme inhibitors for therapeutic use .
Neuropharmacology
Application Summary
In neuropharmacology, compounds like the one you’ve mentioned are investigated for their potential effects on the central nervous system (CNS). They may be used to develop treatments for neurological disorders such as Parkinson’s disease .
Methods of Application
The methods involve synthesizing derivatives of the compound and testing their pharmacological activity in vitro and in vivo. This includes assessing their ability to cross the blood-brain barrier and their interaction with CNS receptors .
Results
Studies have shown that some derivatives can act as inhibitors of enzymes like monoamine oxidase (MAO), which is significant in the treatment of neurodegenerative diseases .
Molecular Imaging
Application Summary
Derivatives of this compound can be used in molecular imaging to visualize and quantify biological processes. They can serve as contrast agents in techniques like positron emission tomography (PET) .
Methods of Application
The compound is labeled with a radioactive isotope and administered to the subject. Its distribution and interaction with target tissues are then imaged using PET scanners .
Results
This application allows for the non-invasive study of disease progression and the evaluation of therapeutic interventions in real-time .
Catalysis
Application Summary
In catalysis, the compound’s structure can be utilized to design catalysts for organic reactions, improving efficiency and selectivity .
Methods of Application
The compound is incorporated into catalysts that facilitate reactions such as cycloadditions or rearrangements. These catalysts are tested for their activity and recyclability .
Results
The use of these catalysts has led to more sustainable and cost-effective chemical processes .
Material Science
Application Summary
Material science explores the use of this compound in the development of new materials with specific properties, such as conductive polymers .
Methods of Application
The compound is polymerized or copolymerized to form materials with desired electrical or mechanical properties. These materials are then characterized using various analytical techniques .
Results
Research has yielded materials with potential applications in electronics and nanotechnology .
Environmental Chemistry
Application Summary
In environmental chemistry, derivatives of the compound are studied for their ability to degrade environmental pollutants or act as sensors for hazardous substances .
Methods of Application
The compound is used in the synthesis of molecules that can interact with pollutants, leading to their breakdown or detection .
Results
This research contributes to the development of more effective methods for pollution control and environmental monitoring .
Agricultural Chemistry
Application Summary
The compound’s derivatives can be applied in agricultural chemistry to create new pesticides or herbicides with improved safety profiles .
Methods of Application
The derivatives are synthesized and tested for their efficacy against various pests and weeds, as well as their toxicity to non-target organisms .
Results
Some derivatives have shown promise as selective and biodegradable agrochemicals .
Synthetic Methodology Development
Application Summary
This compound is used in the development of new synthetic methodologies for constructing complex organic molecules, which are crucial in drug discovery and materials science .
Methods of Application
Researchers may develop new synthetic routes or improve existing ones to increase yield, reduce reaction times, and minimize the use of hazardous reagents .
Results
The development of these methodologies can lead to more efficient and environmentally friendly production processes for pharmaceuticals and materials .
Analytical Chemistry
Application Summary
In analytical chemistry, derivatives of this compound can be employed as standards or reagents in chromatography and spectroscopy for the detection and quantification of various substances .
Methods of Application
The compound is used to calibrate instruments or as a component in the mobile phase or stationary phase in chromatographic separations .
Results
These applications enhance the accuracy and precision of analytical methods, which is vital for quality control in various industries .
Computational Chemistry
Application Summary
Computational models of this compound and its derivatives can be created to predict their physical, chemical, and biological properties, aiding in the design of new molecules .
Methods of Application
Advanced computational techniques like molecular dynamics simulations and quantum chemical calculations are used to study the compound’s behavior at the atomic level .
Results
The insights gained from these studies can inform the synthesis of new compounds with desired properties and guide experimental research .
Chemical Education
Application Summary
The compound serves as an example in chemical education to teach students about heterocyclic chemistry and the importance of these structures in pharmacology and materials science .
Methods of Application
Educational materials and laboratory experiments are designed around the synthesis and analysis of this compound to demonstrate key concepts in organic chemistry .
Results
Students gain hands-on experience and a deeper understanding of the practical applications of organic synthesis and the role of heterocycles in science .
Drug Formulation
Application Summary
The compound’s derivatives can be formulated into drug products, optimizing their delivery, stability, and efficacy .
Methods of Application
Formulation studies involve the creation of tablets, capsules, or injectables, and testing their performance under various conditions .
Results
Successful formulations lead to the development of drug products that are safe, effective, and have an appropriate shelf life .
Biotechnology
Application Summary
In biotechnology, the compound can be used to modify biological systems or processes for industrial or medical applications .
Methods of Application
Techniques such as genetic engineering and enzyme technology are employed to harness the compound’s properties for biotechnological innovations .
Results
These applications contribute to advancements in areas like biofuels, pharmaceuticals, and agricultural bioproducts .
属性
IUPAC Name |
6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-20-9-13-7-8-26-18(14(13)10-21(20)30-2)11-19-15(22(26)28)12-24-23-25-16-5-3-4-6-17(16)27(19)23/h3-6,9-10,12,18H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOPHSLXOUGYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NC5=NC6=CC=CC=C6N45)C(=O)N3CCC2=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)
![methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate](/img/structure/B2940448.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2940449.png)
![3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2940450.png)
![5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2940453.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2940454.png)
![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)
![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)
![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)


![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)